molecular formula C15H13NO5 B3538056 4-nitrobenzyl 3-methoxybenzoate

4-nitrobenzyl 3-methoxybenzoate

Cat. No.: B3538056
M. Wt: 287.27 g/mol
InChI Key: XQNBZZSBFXARDI-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 3-methoxybenzoate is an organic compound with the molecular formula C14H11NO5. It is a derivative of benzoic acid and is characterized by the presence of a nitro group on the benzyl ring and a methoxy group on the benzoate ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 4-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3-methoxybenzoic acid and 4-nitrobenzyl alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-Aminobenzyl 3-methoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-Methoxybenzoic acid and 4-nitrobenzyl alcohol.

Scientific Research Applications

4-Nitrobenzyl 3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for alcohols and amines in multi-step synthetic processes.

    Biology: Investigated for its potential as a prodrug, where the nitro group can be reduced in vivo to release active pharmaceutical agents.

    Medicine: Explored for its potential use in targeted drug delivery systems, especially in cancer therapy where hypoxia-activated prodrugs are of interest.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 3-methoxybenzoate in biological systems often involves the reduction of the nitro group to an amino group. This reduction can be catalyzed by enzymes such as nitroreductases, which are present in various tissues. The resulting amino derivative can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzyl benzoate: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.

    3-Methoxybenzyl 4-nitrobenzoate: Isomeric compound with the positions of the nitro and methoxy groups reversed.

    4-Nitrobenzyl 4-methoxybenzoate: Similar compound with the methoxy group on the para position of the benzoate ring.

Uniqueness

4-Nitrobenzyl 3-methoxybenzoate is unique due to the specific positioning of the nitro and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic rings provides a balance of properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14-4-2-3-12(9-14)15(17)21-10-11-5-7-13(8-6-11)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNBZZSBFXARDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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